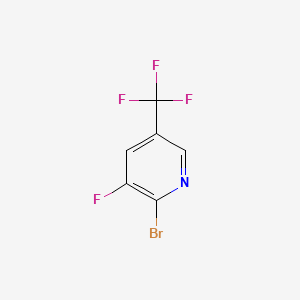

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

概要

説明

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .

Synthesis Analysis

Trifluoromethylpyridines, such as 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients. They are synthesized through various methods, including palladium-catalyzed α-arylation of a Refomatsky reagent . A wide range of highly substituted trifluoromethylated pyridines can be synthesized through substitution by nucleophiles or by coupling with boronic acids .Molecular Structure Analysis

The molecular formula of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is C6H2BrF4N. The InChI key is DNVIECHQUYQOOH-UHFFFAOYSA-N and the SMILES string is FC1=C(C=NC(=C1F)Br)C(F)(F)F .Chemical Reactions Analysis

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is also used in the synthesis of several crop-protection products .Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is 243.98 g/mol. It has a topological polar surface area of 12.9 Ų. The compound has no hydrogen bond donors but has five hydrogen bond acceptors .科学的研究の応用

Spectroscopy and Computational Studies

Spectroscopic Characterization : 5-Bromo-2-(trifluoromethyl)pyridine has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) techniques. These methods are essential for understanding the structural and chemical properties of such compounds (Vural & Kara, 2017).

Density Functional Theory (DFT) Studies : DFT is used for optimizing the geometric structure of 5-Bromo-2-(trifluoromethyl)pyridine. The study includes analysis of vibrational frequencies and chemical shift values, essential for theoretical predictions and understanding the compound’s electronic properties (Vural & Kara, 2017).

Chemical Synthesis and Modifications

Catalytic Efficiencies in Amination : The catalytic efficiencies of palladium(0) and copper(I) complexes in the amination of bromopyridines, including derivatives of 2-bromo-3-fluoro-5-(trifluoromethyl)pyridine, have been studied. This research is vital for the development of new synthetic routes in organic chemistry (Lyakhovich et al., 2019).

Deprotonative Functionalization : A study on the deprotonative functionalization of pyridine derivatives with aldehydes showcases the reactivity of such compounds under ambient conditions. This process is significant for creating diverse organic molecules, especially in pharmaceutical research (Shigeno et al., 2019).

- of complex organic compounds (Song et al., 2016).

Trifluoromethyl Substitution : The method of trifluoromethyl substitution in pyridines, including the conversion of 2-iodopyridines to 2-(trifluoromethyl)pyridines, demonstrates the feasibility of introducing fluorine atoms into the pyridine ring. This process is significant in the synthesis of compounds for medicinal chemistry (Cottet & Schlosser, 2002).

High-pressure Reactions : Studying the reaction of halogenopyridines under high pressure offers insights into the reactivity and potential applications of these compounds in advanced chemical synthesis (Matsumoto et al., 1978).

Biochemical and Pharmaceutical Research

DNA and Antimicrobial Activities : Investigations into the interaction of bromo-trifluoromethyl pyridines with DNA and their antimicrobial activities provide valuable information for the development of new therapeutic agents (Vural & Kara, 2017).

Synthesis of Fluorinated Pyridines : The direct fluorination of pyridine N-oxides, including the production of meta fluorinated pyridines, opens new pathways in the synthesis of fluorinated compounds for pharmaceutical use (Brugarolas et al., 2016).

- ridin derivatives from bromo-fluorophenyl compounds, which can be intermediates for biologically active compounds, illustrates the potential pharmaceutical applications of such compounds (Wang et al., 2016).

Radiofluorination for PET Imaging : The development of fluorine-18-labelled fluoropyridine derivatives for positron emission tomography (PET) imaging is a significant application in diagnostic medicine, illustrating the importance of such compounds in medical imaging technologies (Abrahim et al., 2006).

Ligands for Nicotinic Acetylcholine Receptors : Studies on halo-substituted pyridines as ligands for nicotinic acetylcholine receptors (nAChRs) highlight the relevance of these compounds in neuroscience and pharmacology. Such research contributes to our understanding of nAChR functionality and potential therapeutic applications (Koren et al., 1998).

作用機序

Target of Action

It is known to be used as a pharmaceutical intermediate , which suggests that it may be involved in the synthesis of active pharmaceutical ingredients that target specific proteins or enzymes in the body.

Mode of Action

As a pharmaceutical intermediate, it likely undergoes further chemical reactions to form a compound with therapeutic activity . The specifics of these reactions and the resulting changes would depend on the particular synthesis pathway being used.

Action Environment

The action of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine, like many chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-bromo-3-fluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVIECHQUYQOOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575362 | |

| Record name | 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | |

CAS RN |

89402-29-9 | |

| Record name | 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89402-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)

![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B1339346.png)

![3-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B1339347.png)

![2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1339359.png)